molecular formula C21H22N2O3S B298361 5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298361
M. Wt: 382.5 g/mol
InChI Key: MADKLKNSKZCTRI-CTNAHEIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications in various fields.

Mechanism of Action

DMIT exerts its therapeutic effects through various mechanisms of action. In cancer research, DMIT induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In inflammation research, DMIT inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disease research, DMIT reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, DMIT inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DMIT reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

DMIT has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, one limitation of DMIT is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

For DMIT research include exploring its therapeutic potential in other diseases, optimizing its chemical structure, and investigating its mechanism of action in more detail.

Synthesis Methods

DMIT can be synthesized by the reaction between 2,3-dimethoxybenzaldehyde and isatin in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired compound.

Scientific Research Applications

DMIT has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMIT has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has demonstrated that DMIT has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-14(2)23-20(24)18(27-21(23)22-16-10-6-5-7-11-16)13-15-9-8-12-17(25-3)19(15)26-4/h5-14H,1-4H3/b18-13+,22-21?

InChI Key

MADKLKNSKZCTRI-CTNAHEIOSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=NC3=CC=CC=C3

SMILES

CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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